N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide
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Overview
Description
N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring fused with another pyrimidine ring, an ethylsulfanyl group, and a cyclohexyl group
Preparation Methods
The synthesis of N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide typically involves multiple steps. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrimidine ring structure, which is then further modified to introduce the ethylsulfanyl and cyclohexyl groups.
Chemical Reactions Analysis
N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide is unique due to its specific structural features. Similar compounds include:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide: Another compound with a similar core structure but different substituents.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H23N5O2S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H23N5O2S/c1-3-25-17-18-9-13-15(20-17)19-11-22(16(13)24)10-14(23)21(2)12-7-5-4-6-8-12/h9,11-12H,3-8,10H2,1-2H3 |
InChI Key |
TZCPRARNKUFWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
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